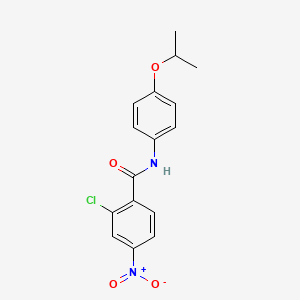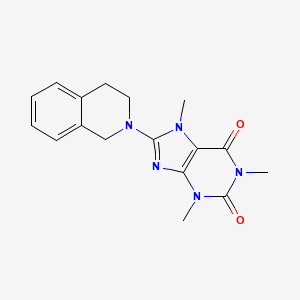![molecular formula C16H21N3O B5625220 6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5625220.png)
6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one is a chemical compound of significant interest due to its structural uniqueness and potential applications in various fields of chemistry and biochemistry. Although not directly mentioned in the provided literature, compounds within the naphthyridin family, including variations of naphthyridin-5(6H)-one, have been studied for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to this compound involves complex organic reactions, including catalytic acylation and aminomethinylation processes. For instance, the synthesis of fluorescent probes for β-amyloids utilized catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthyl derivatives (Fa et al., 2015). These methods highlight the intricate steps required to synthesize naphthyridin derivatives.
Molecular Structure Analysis
Naphthyridones, including 1,6-naphthyridin derivatives, have been extensively studied for their structural characteristics, often involving X-ray crystallography for precise determination. The structural characterization of these compounds provides insight into their potential pharmacological activities (Guillon et al., 2017). Understanding the molecular structure is crucial for exploring their applications in medicinal chemistry.
Chemical Reactions and Properties
The chemical reactions involving naphthyridin-5(6H)-one derivatives typically explore their reactivity with various organic and inorganic agents. These reactions are pivotal in modifying the compound for specific applications, such as creating fluorescent probes or pharmacologically active molecules. The reactivity of these compounds under different conditions can significantly affect their physical and chemical properties (Balogh et al., 2009).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and optical properties (UV-Vis and fluorescence spectra), are key factors that influence the applications of naphthyridin-5(6H)-one derivatives. The effects of solvent polarity on the optical properties of these compounds have been investigated, revealing their potential in molecular diagnosis and other applications (Fa et al., 2015).
Chemical Properties Analysis
The chemical properties of naphthyridin derivatives, including their reactivity, stability, and interaction with biological molecules, are central to their application in drug design and material science. Studies on naphthyridines have highlighted their significant pharmacological interests, including their roles as protein kinase inhibitors and neuroprotective agents (Guillon et al., 2017). The exploration of these properties is essential for developing new therapeutic agents.
Propiedades
IUPAC Name |
6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-18-10-3-2-5-13(18)7-11-19-12-8-15-14(16(19)20)6-4-9-17-15/h4,6,8-9,12-13H,2-3,5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLZMYFQCXBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5625162.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)

![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)


![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B5625202.png)
![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)
![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
